REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.FC(F)(F)C(O)=O.CN(C)/[CH:20]=[CH:21]\[N+:22]([O-:24])=[O:23]>ClCCl>[N+:22]([CH:21]=[CH:20][C:6]1[C:5]2[C:9](=[CH:10][C:2]([F:1])=[CH:3][CH:4]=2)[NH:8][CH:7]=1)([O-:24])=[O:23]
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Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
|
308 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
94.7 g
|
Type
|
reactant
|
Smiles
|
CN(\C=C/[N+](=O)[O-])C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice water
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
324 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
Cool in an ice bath
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Type
|
TEMPERATURE
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Details
|
while maintaining the temperature at about 0–5° C
|
Type
|
WAIT
|
Details
|
After 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
Collect the solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
wash first with 100 ml of a mixture dichloromethane-cyclohexane 1/1
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 750 ml of water and dry at 40° C.
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=CC1=CNC2=CC(=CC=C12)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |